molecular formula C12H9N3O2 B2968773 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine CAS No. 672925-12-1

3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine

Cat. No.: B2968773
CAS No.: 672925-12-1
M. Wt: 227.223
InChI Key: HRORRWAWOALHJJ-UHFFFAOYSA-N
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Description

“3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Antifungal Activity

Pyrimidines, including thiazolo[4,5-d]pyrimidine derivatives, have shown significant antifungal activity against various fungal strains such as Aspergillus niger, A. clavatus, and Candida albicans, proving more potent than standard drugs like fluconazole and nystatin in some cases (Chhabria et al., 2011).

Anticancer and Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidines, a closely related class, are known for their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. New derivatives have been synthesized and evaluated for their inhibitory effects against pathogenic bacteria and cancer cell lines, highlighting the diverse biological activity of pyrimidine derivatives (Beyzaei et al., 2017).

Synthetic Routes and Molecular Transformations

Research into the synthesis of pyrazolo[1,5-a]pyrimidines underlines the importance of developing novel synthetic pathways for creating functional scaffolds with potential medicinal applications. These methods focus on improving the structural diversity of pyrimidine derivatives, which is crucial for their application in drug discovery (Arias-Gómez et al., 2021).

Photophysical Properties

The study of fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, has shown significant solid-state fluorescence, indicating the potential for applications in material science and as fluorescent probes (Yokota et al., 2012).

Drug Delivery Enhancements

Nanosystem approaches for improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been explored, including the use of albumin nanoparticles and liposomes. This research aims to overcome poor water solubility issues, enhancing the clinical drug candidate potential of these compounds (Vignaroli et al., 2016).

Safety and Hazards

While specific safety and hazards information for “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is not available, general safety measures for handling chemicals should be followed. This includes avoiding prolonged exposure, not breathing dust or vapor, and using safety shower and eye wash .

Future Directions

The future directions for “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” could involve further studies on its potential as an anticancer agent . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Properties

IUPAC Name

3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORRWAWOALHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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